1-(2-Methoxyphenyl)cyclopentanamine is a chemical compound characterized by its unique structure that combines a cyclopentanamine moiety with a methoxy-substituted phenyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The compound can be synthesized from various precursors, and its derivatives are often explored in pharmaceutical research for their therapeutic properties. Information on its synthesis and applications can be found in scientific literature and patent documents, which detail methods of preparation and potential uses in drug development .
1-(2-Methoxyphenyl)cyclopentanamine belongs to the class of organic compounds known as amines. It specifically falls under the category of cyclic amines due to the presence of the cyclopentane ring. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 1-(2-Methoxyphenyl)cyclopentanamine can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. Common synthetic routes include:
The synthesis may require specific reagents such as lithium aluminum hydride for reduction steps or various catalysts to facilitate cyclization. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Detailed protocols can be found in synthetic organic chemistry literature .
The molecular structure of 1-(2-Methoxyphenyl)cyclopentanamine can be represented as follows:
The structure features a cyclopentane ring attached to a phenyl group that carries a methoxy substituent at the para position relative to the amine group.
1-(2-Methoxyphenyl)cyclopentanamine may undergo several chemical reactions typical for amines, including:
Each reaction requires careful control of conditions such as temperature, pH, and reaction time to achieve desired products without side reactions.
The mechanism of action of 1-(2-Methoxyphenyl)cyclopentanamine is not fully elucidated but is hypothesized to involve interactions with neurotransmitter systems, particularly those related to serotonin and norepinephrine. Such interactions may influence mood regulation and pain perception.
Studies have shown that compounds with similar structures exhibit varying degrees of affinity for neurotransmitter receptors, suggesting that 1-(2-Methoxyphenyl)cyclopentanamine may possess similar pharmacological properties .
Relevant data regarding these properties can be obtained from chemical databases and literature focused on organic compounds .
1-(2-Methoxyphenyl)cyclopentanamine is primarily explored for its potential applications in medicinal chemistry. It may serve as a lead compound for developing new therapeutic agents targeting central nervous system disorders or other medical conditions. Research into its biological activity could lead to advancements in treatments for depression or anxiety disorders due to its hypothesized interaction with serotonin pathways .
1-(2-Methoxyphenyl)cyclopentanamine is a synthetically derived organic amine characterized by a cyclopentane ring directly linked to a 2-methoxyphenyl substituent via a carbon-nitrogen bond. This structural motif combines the conformational flexibility of the alicyclic ring with the electronic properties of the methoxy-aromatic system, creating a versatile scaffold for medicinal chemistry exploration. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol [2] [8]. The compound, bearing CAS registry number 1011365-73-3, has emerged as a strategically valuable intermediate due to its synthetic accessibility and capacity for structural diversification [8]. Research interest centers on its potential as a precursor to bioactive molecules targeting neurological disorders and cancer, leveraging its specific stereoelectronic profile.
Table 1: Key Molecular Identifiers of 1-(2-Methoxyphenyl)cyclopentanamine
Property | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | 1-(2-methoxyphenyl)cyclopentan-1-amine | [2] |
Molecular Formula | C₁₂H₁₇NO | [2] [8] |
Molecular Weight | 191.27 g/mol | [2] |
CAS Registry Number | 1011365-73-3 | [8] |
Standard InChI Key | KAIKVNKYTASUIO-UHFFFAOYSA-N | [2] |
Canonical SMILES | COC1=CC=CC=C1C2(CCCC2)N | [2] |
The primary chemical value of 1-(2-Methoxyphenyl)cyclopentanamine lies in its function as a synthetically versatile intermediate. Its structure presents two key modifiable sites: the aromatic methoxy group and the primary amine attached to the cyclopentane ring. This allows for targeted chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Synthetic routes often employ readily available starting materials. One significant approach involves the reduction of imine precursors using powerful hydride sources like lithium aluminum hydride (LiAlH₄), typically performed under controlled conditions such as low temperatures and an inert atmosphere to optimize yield and purity [2]. Alternative strategies involve cyclization reactions catalyzed by transition metals like palladium, facilitating the construction of the cyclopentane core annulated to the aromatic system [2]. The amine functionality is particularly amenable to derivatization, allowing for the synthesis of amides, sulfonamides, ureas, carbamates, and secondary or tertiary amines, thereby significantly expanding molecular diversity from a single core structure [6] [8]. This adaptability makes it a crucial starting point for generating novel chemical entities, particularly in anticancer and central nervous system (CNS) drug discovery programs. Its incorporation into more complex structures, such as C7-bridged monocarbonyl curcumin analogs (MCAs), leverages the cyclopentanone-derived scaffold (closely related to the cyclopentylamine core) identified for its favorable lower cytotoxicity profile compared to other cyclic ketones (e.g., cyclohexanone) or acyclic analogs, enhancing the therapeutic index of resulting drug candidates [6].
Table 2: Key Synthetic Approaches for 1-(2-Methoxyphenyl)cyclopentanamine and Derivatives
Synthetic Method | Key Reagents/Conditions | Target Derivatives/Applications | Reference |
---|---|---|---|
Reduction of Imines | Lithium aluminum hydride (LiAlH₄), low temperature, inert atmosphere | Primary amine core formation | [2] |
Catalytic Cyclization | Palladium catalysts, specific solvents, high temperature | Construction of cyclopentane ring fused to aromatic system | [2] |
Amine Derivatization | Acyl chlorides, sulfonyl chlorides, carbonyl diimidazole, aldehydes/ketones (reductive amination) | Amides, sulfonamides, ureas, carbamates, secondary/tertiary amines | [6] |
Knoevenagel Condensation | Ionic liquids (e.g., DIMCARB), ethanol/water solvent | Synthesis of benzylidenecyclopentanone intermediates | [4] |
1-(2-Methoxyphenyl)cyclopentanamine exhibits significant promise as a pharmacophore for developing therapeutics targeting various CNS disorders. Computational and preliminary pharmacological studies on structurally related cyclopentanone and cyclopentylamine compounds provide strong mechanistic insights. Molecular docking simulations suggest high binding affinity for critical neuronal receptors, particularly the α7 nicotinic acetylcholine receptor (α7 nAChR), with predicted binding energies reaching -256.02 kcal/mol [4]. This interaction is highly relevant, as α7 nAChR modulation is implicated in cognitive processes and is a therapeutic target for Alzheimer's disease.
In vivo models demonstrate compelling efficacy. In the Morris water maze test, a benchmark for spatial learning and memory, analogs like (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (structurally related to the cyclopentylamine core) significantly decreased escape latency in rodent models, indicating improved cognitive performance comparable to standard drugs like donepezil [4]. Furthermore, in the Y-maze test, which assesses spatial working memory, these compounds dose-dependently increased spontaneous alternation behavior (reaching 75.5% ± 0.86%), suggesting enhanced short-term memory and executive function [4].
Beyond cognitive enhancement, derivatives show broad neuroprotective potential. They exhibit potent activity in models of epilepsy, significantly delaying the onset of pentylenetetrazole-induced myoclonic jerks and tonic-clonic seizures and reducing the duration of convulsions [4]. In Parkinson's disease models induced by haloperidol, related cyclopentanamine derivatives improved motor function, evidenced by prolonged hanging time and reduced manifestations of tardive dyskinesia [4]. Additionally, these compounds demonstrate significant analgesic effects in models of thermal hyperalgesia and mechanical allodynia, indicating potential for managing neuropathic pain [4]. The proposed mechanism involves complex interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which regulate mood, pain perception, and motor control [2]. While the precise mechanism of 1-(2-Methoxyphenyl)cyclopentanamine itself requires further elucidation, its structural similarity to these active compounds and its role as their synthetic precursor strongly support its pharmacological relevance.
Table 3: Summary of Key Pharmacological Activities of Related Cyclopentanone/Cyclopentylamine Compounds in CNS Models
Therapeutic Area | Experimental Model | Key Finding | Reference |
---|---|---|---|
Alzheimer's Disease | Morris Water Maze Test | Significant decrease in escape latency, improved spatial memory | [4] |
Cognitive Function | Y-Maze Test | Dose-dependent increase in spontaneous alternation (up to 75.5% ± 0.86%), improved working memory | [4] |
Epilepsy | Pentylenetetrazole-Induced Seizures | Delayed onset of myoclonic jerks & tonic-clonic seizures; reduced convulsion duration | [4] |
Parkinson's Disease | Haloperidol-Induced Model | Prolonged hanging time; reduced tardive dyskinesia | [4] |
Neuropathic Pain | Hot-Plate Test, Mechanical Allodynia | Increased latency (thermal hyperalgesia); Increased paw-withdrawal threshold (mechanical allodynia) | [4] |
The structural features of 1-(2-Methoxyphenyl)cyclopentanamine, particularly the cyclopentylamine moiety, are being strategically exploited in developing targeted therapies, spanning both oncology and neuroimaging.
In anticancer drug development, the cyclopentanone scaffold (directly related to the cyclopentylamine) has been identified as a crucial structural element for reducing toxicity while maintaining efficacy. Systematic structure-activity relationship-toxicity (SART) studies comparing different linking ketones (cyclopentanone, cyclohexanone, acetone) within C7-bridged monocarbonyl curcumin analogs (MCAs) revealed that the cyclopentanone-derived analogs exhibited significantly lower cytotoxicity against normal liver (MIHA) and kidney (NRK) cell lines compared to other linkers [6]. This improved safety profile makes the cyclopentanone/cyclopentylamine scaffold highly attractive. Consequently, novel heterocyclic cyclopentanone 1,7-diphenylhepta-1,4,6-trien-3-one analogs incorporating the o-methoxyphenyl group (a key feature of 1-(2-Methoxyphenyl)cyclopentanamine) were designed and synthesized [6]. These compounds demonstrated potent in vitro cytotoxic activities against gastric cancer cell lines (SGC-7901 and BGC-823), often surpassing positive controls like curcumin, piperlongumine, EF24, and B63 [6]. Quantitative Structure-Activity Relationship (QSAR) modeling using the Random Forest method (R² > 0.82) further validated the optimization potential, identifying key structural features influencing anti-gastric cancer potency. Optimized compounds from this series, such as compound 2, exhibited significant in vitro and in vivo anti-gastric cancer activity, mechanistically linked to the inhibition of the AKT and STAT3 signaling pathways, alongside a favorable in vivo safety profile [6].
In neuroimaging, the cyclopentylamine group serves as a critical pharmacophore in designing positron emission tomography (PET) radiotracers. Specifically, derivatives like carbon-11 labelled N-((5-(4-fluoro-2-[¹¹C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine have been synthesized and evaluated as potential PET tracers targeting the NR2B subunit-containing N-Methyl-D-Aspartate receptors [7] [10]. These receptors are critically involved in neurodegenerative and psychiatric disorders. The radiosynthesis achieved high yields (49% ± 3% decay-corrected), producing tracers with high radiochemical purity (>99%) and specific activity (78 ± 10 GBq/μmol) [10]. Preclinical evaluation confirmed good brain penetration and specific binding to the NR2B subunit in rodent models, although significant sigma-1 receptor binding was also noted, highlighting a challenge for selectivity [10]. This work exemplifies how the cyclopentylamine core of 1-(2-Methoxyphenyl)cyclopentanamine provides a versatile template for developing diagnostic tools to visualize and quantify receptor distribution and occupancy in the living brain, facilitating image-guided pharmacotherapy for complex CNS diseases [7] [9] [10].
Therefore, 1-(2-Methoxyphenyl)cyclopentanamine transcends its role as a simple building block. Its core structure directly informs the design of safer, more potent anticancer agents and enables the creation of sophisticated diagnostic agents, demonstrating its multifaceted impact on advancing targeted therapeutic and diagnostic strategies.
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3